molecular formula C12H8ClFO B8291898 6-Chloro-3'-fluorobiphenyl-3-ol

6-Chloro-3'-fluorobiphenyl-3-ol

Cat. No.: B8291898
M. Wt: 222.64 g/mol
InChI Key: VUCKTOCSEPZPFH-UHFFFAOYSA-N
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Description

6-Chloro-3'-fluorobiphenyl-3-ol is a biphenyl derivative featuring a hydroxyl group (-OH) at position 3, a chlorine atom at position 6 on the first benzene ring, and a fluorine atom at position 3' on the second benzene ring. The molecular formula is C₁₂H₈ClFO, with a molecular weight of 234.65 g/mol. The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (OH) groups, creating a balance that affects its chemical behavior .

Properties

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

4-chloro-3-(3-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-12-5-4-10(15)7-11(12)8-2-1-3-9(14)6-8/h1-7,15H

InChI Key

VUCKTOCSEPZPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4'-Fluorobiphenyl-3-ol

  • Structure : Biphenyl with -OH at position 3 and F at 4' (C₁₂H₉FO; MW: 188.20 g/mol).
  • Key Differences :
    • Substituent Positions : Fluorine at 4' vs. 3' in the target compound.
    • Electronic Effects : The 4'-F creates a para-substituted dipole, whereas 3'-F introduces ortho/para-directing effects.
    • Solubility : The absence of Cl in 4'-fluorobiphenyl-3-ol reduces molecular weight and may enhance aqueous solubility compared to the target compound.
  • Applications : Used in intermediates for liquid crystals or pharmaceuticals due to its planar biphenyl structure .

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7)

  • Structure: Monoaromatic ring with -OH at position 3, Cl at 2, F at 6, and a methyl group at 3 (C₇H₆ClFO; MW: 176.57 g/mol).
  • Key Differences :
    • Aromatic System : Single benzene ring vs. biphenyl in the target compound.
    • Steric Effects : The methyl group introduces steric hindrance absent in the target.
    • Reactivity : The hydroxyl group’s acidity may differ due to adjacent substituents; Cl and F withdraw electrons, enhancing acidity compared to the biphenyl system .

2-Chloro-6-fluorophenol (BP 9144)

  • Structure: Monoaromatic ring with -OH at position 1, Cl at 2, and F at 6 (C₆H₃ClFO; MW: 160.54 g/mol).
  • Key Differences :
    • Substituent Orientation : Cl and F are meta to each other, unlike the target’s biphenyl arrangement.
    • Physical Properties : Lower molecular weight and higher volatility.
    • Applications : Used as a building block for agrochemicals, leveraging its halogenated aromatic core .

6-Chloro-2-fluoro-3-methylbenzoyl Chloride

  • Structure : Benzoyl chloride with Cl at 6, F at 2, and methyl at 3 (C₈H₅Cl₂FO; MW: 223.03 g/mol).
  • Key Differences: Functional Group: Reactive acyl chloride vs. phenolic -OH in the target. Reactivity: Prone to nucleophilic acyl substitution, unlike the target’s electrophilic aromatic substitution tendencies. Applications: Intermediate in synthesizing amides or esters for pharmaceuticals .

Structural and Property Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
6-Chloro-3'-fluorobiphenyl-3-ol C₁₂H₈ClFO 234.65 -OH (3), Cl (6), F (3') Biphenyl planarity, moderate solubility
4'-Fluorobiphenyl-3-ol C₁₂H₉FO 188.20 -OH (3), F (4') Higher solubility, para-substitution
2-Chloro-6-fluoro-3-methylphenol C₇H₆ClFO 176.57 -OH (3), Cl (2), F (6), CH₃ (3) Steric hindrance, increased acidity
2-Chloro-6-fluorophenol C₆H₃ClFO 160.54 -OH (1), Cl (2), F (6) Volatile, meta-halogenation
6-Chloro-2-fluoro-3-methylbenzoyl chloride C₈H₅Cl₂FO 223.03 -COCl, Cl (6), F (2), CH₃ (3) High reactivity, acylating agent

Preparation Methods

Ethoxymethoxy Protection

To prevent hydroxyl interference during cross-coupling, protection as an ethoxymethoxy (EOM) group is common:

  • 3-Hydroxy-6-chlorobiphenyl is treated with ethoxymethyl chloride (EOM-Cl) and NaH in THF.

  • Deprotection uses 3M HCl in ethanol at 60°C for 2 hours, restoring the phenol with >90% efficiency.

Table 2: Protection/Deprotection Efficiency

Protective GroupDeprotection ReagentTemperatureYield
EOMHCl/EtOH60°C92%
AcetylK2CO3/MeOH25°C88%

Alternative Synthetic Routes

Ullmann Coupling

While less common, Ullmann coupling between 3-fluoroiodobenzene and 3-hydroxy-6-chlorophenyl copper in DMF at 120°C achieves biphenyl formation. However, yields are lower (65–70%) due to side reactions.

Grignard Reagent Approaches

Reaction of 3-fluorophenylmagnesium bromide with 6-chloro-3-methoxybenzaldehyde followed by oxidation (MnO2) and demethylation (BBr3) provides an alternative pathway. This method suffers from scalability issues but is useful for small-scale syntheses.

Purification and Characterization

Crystallization Techniques

Crude product is purified via methanol/water recrystallization , yielding white crystals with >99% purity. Activated carbon treatment (0.5–1 wt%) removes colored impurities.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 7.55 (d, J = 8.4 Hz, 1H, H-5), 7.24 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 6.74 (d, J = 2.4 Hz, 1H, H-2).

  • 13C NMR : δ 156.7 (C-OH), 138.4 (C-Cl), 129.9 (C-F).

Industrial-Scale Considerations

Large-scale production favors Suzuki-Miyaura coupling due to its robustness. Key optimizations include:

  • Solvent Recycling : Toluene and ethyl acetate are recovered at >85% efficiency.

  • Catalyst Loading : Reduced to 0.1 mol% Pd via ligand-enhanced systems (e.g., XPhos) .

Q & A

Basic: What are the optimal Suzuki-Miyaura cross-coupling conditions for synthesizing 6-Chloro-3'-fluorobiphenyl-3-ol?

Methodological Answer:
The synthesis typically involves coupling a 3-chlorophenylboronic acid derivative with a 3'-fluoro-substituted aryl halide. Key parameters include:

  • Catalyst system : Use Pd(PPh₃)₄ (0.5–2 mol%) or PdCl₂(dppf) for sterically hindered substrates.
  • Base : Na₂CO₃ or K₂CO₃ in a 2:1 mixture of dioxane/H₂O at 80–100°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the biphenyl product.
    Reference: Conditions adapted from fluorophenylboronic acid coupling protocols .

Basic: How to characterize this compound using NMR and mass spectrometry?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze aromatic splitting patterns (e.g., meta-fluorine coupling in ¹H NMR at ~6.8–7.2 ppm) and chlorine-induced deshielding in ¹³C NMR.
  • High-resolution MS : Use ESI(+) or EI modes with isotopic pattern analysis to confirm molecular ion [M+H]⁺ (expected m/z: 236.03).
    Reference: Structural analysis parallels fluorinated biphenyl analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill management : Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste.
  • Exposure limits : Adhere to PAC-2 (23 mg/m³) for airborne particulates .

Advanced: How do chloro and fluoro substituents influence the electronic properties of the biphenyl system?

Methodological Answer:

  • Electron-withdrawing effects : Fluorine induces -I/-M effects, reducing electron density at the ortho/para positions. Chlorine’s weaker -I effect creates distinct polarization.
  • Experimental validation : Compare Hammett substituent constants (σₘ for F: 0.34; Cl: 0.37) and DFT-calculated electrostatic potential maps.
    Reference: Fluorinated fragment libraries highlight substituent electronic modulation .

Advanced: What computational modeling approaches predict the conformational stability of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess dihedral angle between phenyl rings.
  • MD simulations : Solvate in acetonitrile (AMBERTools) to analyze torsional barriers (ΔG‡) over 10 ns trajectories.
    Reference: Theoretical frameworks guide conformational analysis .

Advanced: How to establish structure-activity relationships (SAR) for this compound in biological targets?

Methodological Answer:

  • Pharmacophore mapping : Overlay with active analogs (e.g., 3-fluorobiphenyl derivatives) to identify essential halogen interactions.
  • Bioassay design : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.
    Reference: SAR strategies from fluorinated pharmacophores .

Methodological: How to design a factorial experiment for optimizing reaction yield?

Methodological Answer:

  • Variables : Catalyst loading (0.5–2 mol%), temperature (80–100°C), and solvent ratio (dioxane:H₂O = 1:1 to 3:1).
  • Response surface methodology (RSM) : Use a 2³ factorial design with ANOVA to identify significant factors.
    Reference: Factorial design principles for multivariable optimization .

Methodological: How to integrate spectroscopic data with computational studies for validation?

Methodological Answer:

  • NMR-chemical shift prediction : Compare experimental ¹³C shifts with DFT-calculated values (GIAO method, ±3 ppm tolerance).
  • IR frequency matching : Validate O-H stretching (3300–3500 cm⁻¹) using harmonic vibrational analysis.
    Reference: Theory-practice integration frameworks .

Analytical: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Variable temperature (VT) NMR : Probe dynamic effects (e.g., rotamers) by acquiring spectra from 25°C to −40°C.
  • COSY/NOESY : Identify through-space couplings to distinguish substituent proximity effects.
    Reference: Data analysis guided by evidence-based inquiry principles .

Theoretical: How to develop a conceptual framework for substituent effects in biphenyl systems?

Methodological Answer:

  • Hansch analysis : Correlate logP and σ constants with biological activity or solubility.
  • Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict reactivity trends.
    Reference: Methodological alignment with theoretical research design .

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